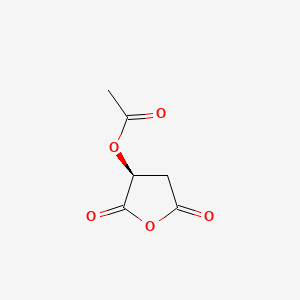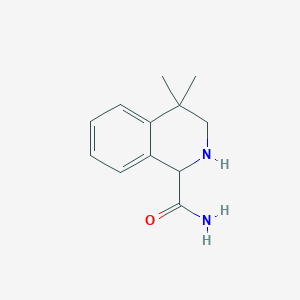
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ). These compounds are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves several steps. The classical ways to obtain tetrahydroisoquinoline structure utilize arylethylamines containing electron-donating substituents; these are Pomeranz–Fritsch, Pictet–Spengler, and Bischler–Napieralski reactions . 4,4-Dimethyltetrahydroisoquinoline was synthesized by the reduction of 4,4-dimethyldihydroisoquinoline or 4,4-dimethylisoquinolin-3-one obtained from 2-methyl-2-phenylpropionitrile .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is based on the THIQ heterocyclic scaffold. This scaffold is present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis
The chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide are complex and involve multiple steps. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学的研究の応用
Antitumor Activity
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives exhibit notable antitumor activities. Research by Liu et al. (1995) explored the synthesis and evaluation of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity in mice with L1210 leukemia. Among the compounds synthesized, certain derivatives demonstrated optimum antitumor efficacy, indicating the potential of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Structural and Spectroscopic Characteristics
Davydov et al. (2019) conducted a study to establish the crystal, molecular, electronic structures, and spectroscopic characteristics of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, a compound with antifungal activity. The research provided insights into the structural and spectroscopic characteristics of similar compounds, aiding in the understanding and development of new antifungal agents (Davydov, Polyakova, Ryabov, Mikhailovskii, Dorovatovsky, Zubavichus, Khrustalev, & Khrustalev, 2019).
Synthesis of Alkaloid Structures
A method described by Nery et al. (2003) for converting carboxylic acids to the corresponding carboxamides, mediated by niobium pentachloride, facilitated the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This approach under mild conditions highlights a practical route for synthesizing complex molecular architectures, including those related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (Nery, Ribeiro, Lopes, & Lopes, 2003).
NMDA Receptor Antagonism
Research into the synthesis and evaluation of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid demonstrated their in vitro antagonist activity at the glycine site on the NMDA receptor. This study, conducted by Carling et al. (1992), suggests potential applications of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives in modulating NMDA receptor activity, which could have implications for neurological disorders and neuroprotection (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
将来の方向性
特性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)7-14-10(11(13)15)8-5-3-4-6-9(8)12/h3-6,10,14H,7H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUZFANOZKBWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CC=C21)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

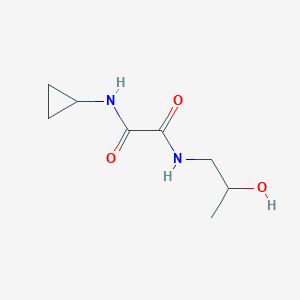
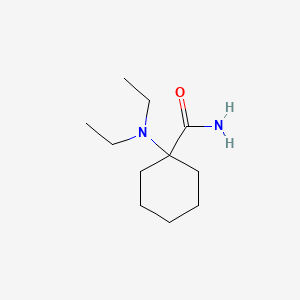
![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)
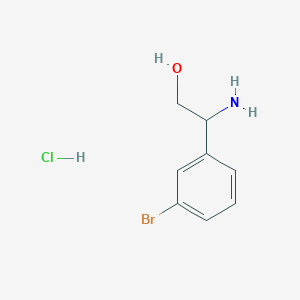
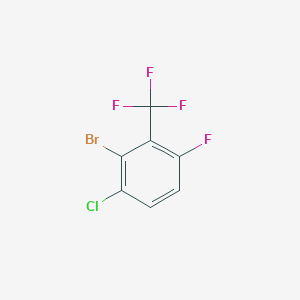
![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
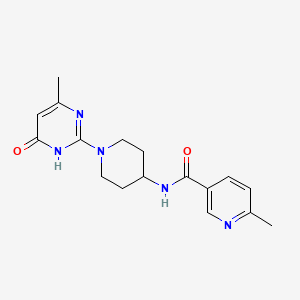
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)
